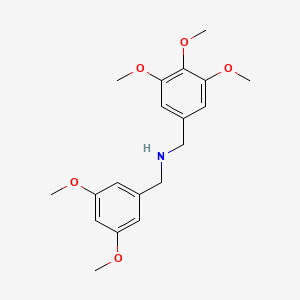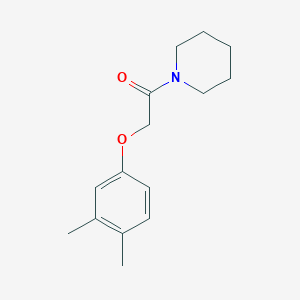
2-(3,4-Dimethylphenoxy)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenoxy)-1-(piperidin-1-yl)ethanone is an organic compound that features a phenoxy group substituted with two methyl groups at the 3 and 4 positions, and a piperidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenating agent to form 3,4-dimethylphenyl halide.
Nucleophilic Substitution: The 3,4-dimethylphenyl halide undergoes nucleophilic substitution with piperidine to form 2-(3,4-dimethylphenoxy)-1-(piperidin-1-yl)ethane.
Oxidation: The final step involves the oxidation of 2-(3,4-dimethylphenoxy)-1-(piperidin-1-yl)ethane to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-1-(piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Material Science: The compound is explored for its potential use in the synthesis of polymers and advanced materials.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenoxy)-1-(morpholin-4-yl)ethanone: Similar structure but with a morpholine ring instead of piperidine.
2-(3,4-Dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
2-(3,4-Dimethylphenoxy)-1-(piperidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the piperidine ring, which may confer distinct pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-6-7-14(10-13(12)2)18-11-15(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMZNJXTOJHMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
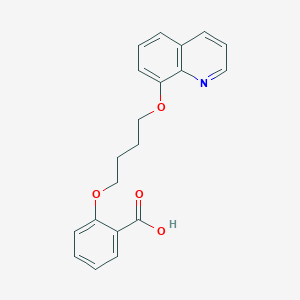
![3-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5242052.png)
![ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B5242059.png)
![N-cyclopropyl-3-[1-(4-methylsulfonylphenyl)sulfonylpiperidin-4-yl]propanamide](/img/structure/B5242067.png)

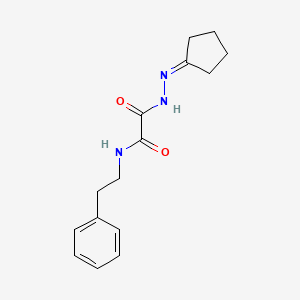
![N-(1,2-dihydro-5-acenaphthylenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide](/img/structure/B5242099.png)
![N-(2-methoxy-4-{[(2-nitrophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5242116.png)
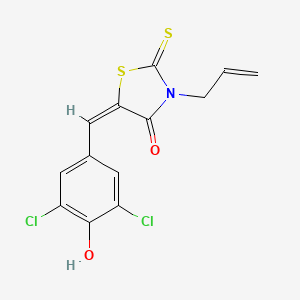
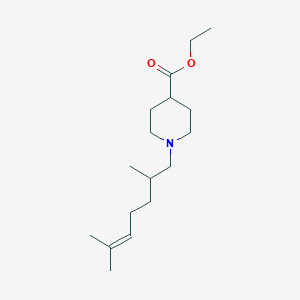
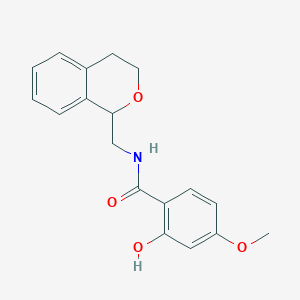
![N-(4-chlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5242149.png)
![3-[(4-Bromophenyl)amino]-1-(3-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B5242157.png)
